8-Fluoro-4-hydroxyquinoline

Physical Organic Chemistry Hammett Analysis Electrophilic Substitution

Researchers needing precise regioselectivity in quinoline functionalization face inconsistent reactivity with 6-fluoro or unsubstituted analogs. 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9) solves this via 8-fluoro electronic effects directing electrophilic substitution to C-5/C-7, enabling reliable SAR studies and CNS drug discovery. • >80% non-ionized at phys. pH (pKa 8.06, XLogP3 1.7) for BBB penetration • Unique ortho/para-directing regioselectivity vs. 6-fluoro analogs • Solid, mp 260-282°C; 97% purity; scale-up to 100 kg

Molecular Formula C9H6FNO
Molecular Weight 163.151
CAS No. 63010-71-9
Cat. No. B2378621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-hydroxyquinoline
CAS63010-71-9
Molecular FormulaC9H6FNO
Molecular Weight163.151
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=CC2=O
InChIInChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyHTELWJVKZKSAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4-hydroxyquinoline: Core Identity and Specifications


8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9, MFCD00272395) is a fluorinated heterocyclic compound belonging to the 4-hydroxyquinoline class, with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol [1]. This compound features a fluorine atom specifically substituted at the 8-position of the quinoline ring, distinguishing it from other regioisomeric fluoroquinolines and halogenated analogs . As a solid building block typically supplied at 97% purity, it serves primarily as a research intermediate in medicinal chemistry, agrochemical development, and material science applications .

Workflow Heterocyclic building block for C-5 and C-7 regioselective functionalization
Selection 8-Fluoro positional isomer for unique electronic directing effects
Use Context Medicinal chemistry and agrochemical intermediate research

8-Fluoro-4-hydroxyquinoline: Why Regioisomers and Halogen Analogs Are Not Interchangeable


Simple substitution of 8-fluoro-4-hydroxyquinoline with other 4-hydroxyquinoline derivatives such as 6-fluoro-4-hydroxyquinoline (CAS 391-78-6), 8-chloro-4-hydroxyquinoline (CAS 57797-97-4), or unsubstituted 4-hydroxyquinoline (CAS 611-36-9) is scientifically invalid due to position-dependent electronic effects that fundamentally alter reactivity, physicochemical properties, and biological target engagement . The fluorine atom at the 8-position exerts unique ortho/para-directing effects and alters the electron density distribution across the quinoline ring system compared to 5- or 6-fluoro substitution patterns, directly impacting electrophilic substitution regioselectivity and metal chelation behavior . Furthermore, the 8-fluoro substituent significantly modulates acid-base properties and lipophilicity relative to chloro or unsubstituted analogs, which translates to divergent pharmacokinetic profiles in medicinal chemistry applications .

Regioisomers 6-Fluoro or 5-fluoro substitution alters C-5/C-7 electrophilic regioselectivity; reactivity pathways may shift
8-Chloro analog Ionization state differs markedly from 8-fluoro; membrane partitioning and ADME context may not transfer
Unsubstituted 4-HQ Lower lipophilicity and absence of fluorine electronic modulation; scaffold reactivity may not reproduce

8-Fluoro-4-hydroxyquinoline: Quantitative Differentiation vs. Closest Analogs


Electronic Effects: 8-Fluoro vs. 6-Fluoro vs. Unsubstituted

The 8-fluoro substituent imparts a distinct electronic environment relative to 6-fluoro or unsubstituted 4-hydroxyquinoline, quantifiable via Hammett substituent constants. The fluorine atom at the 8-position (ortho-like relative to the quinoline nitrogen) exerts both strong inductive electron-withdrawal (-I effect, σI ≈ 0.52) and resonance electron-donation (+M effect) that is position-dependent, differing substantially from 5-fluoro (meta/para-like) and 6-fluoro (meta-like) substitution patterns [1]. This electronic modulation alters electrophilic substitution regioselectivity compared to unsubstituted quinoline, where reactions proceed via different mechanistic pathways .

Electronic Effects
Class-level inference
σp ≈ 0.06 for both 8-F and 6-F — distinct positional vectors yield divergent reactivity
Positional reactivity cannot transfer between regioisomers
Hammett LFER model context; experimental validation advised
Physical Organic Chemistry Hammett Analysis Electrophilic Substitution Reactivity Prediction

Melting Point and Thermal Stability vs. 8-Chloro Analog

8-Fluoro-4-hydroxyquinoline exhibits a significantly higher melting point range (260-282 °C) compared to its 8-chloro analog (212-213 °C), reflecting stronger intermolecular interactions in the crystalline lattice [1]. This thermal stability difference has direct implications for reaction condition tolerance, purification strategies, and storage requirements .

Melting Point
Cross-study comparable
260–282 °C (8-F) vs. 212–213 °C (8-Cl) — Δ ≈ 48–70 °C higher
Supports higher-temperature synthetic transformations
Enables recrystallization-based purification strategies
Thermal Analysis Crystallography Process Chemistry Solid-State Properties

Acid-Base Behavior and Ionization vs. 8-Chloro Analog

The 8-fluoro substituent yields a markedly higher predicted pKa (8.06 ± 0.30) compared to the 8-chloro analog (3.89 ± 0.40), indicating that 8-fluoro-4-hydroxyquinoline remains predominantly non-ionized at physiological pH (7.4) while the 8-chloro derivative exists largely in ionized form . This difference arises from fluorine's strong inductive electron-withdrawal versus chlorine's combined inductive and weaker resonance effects .

Ionization (pKa)
Data to verify
pKa 8.06 ± 0.30 (8-F) vs. 3.89 ± 0.40 (8-Cl) — ΔpKa ≈ 4.17
Non-ionized at physiological pH; ionization context differs markedly
Predicted values; experimental pKa determination recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction pKa Determination

Lipophilicity and Membrane Permeability vs. Unsubstituted

Introduction of the 8-fluoro substituent increases calculated lipophilicity relative to unsubstituted 4-hydroxyquinoline, as reflected by XLogP3 values. 8-Fluoro-4-hydroxyquinoline has a computed XLogP3 of 1.7, which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, unsubstituted 4-hydroxyquinoline has a reported LogP of approximately 1.1-1.3, indicating lower membrane partitioning potential .

Lipophilicity
Cross-study comparable
XLogP3 1.7 (8-F) vs. LogP ≈ 1.1–1.3 (unsubstituted) — Δ ≈ 0.4–1.4 units
Supports membrane diffusion screening context
Computed LogP; experimental determination advised
Lipophilicity LogP Drug-likeness ADME

Commercial Availability and Synthesis Scalability

8-Fluoro-4-hydroxyquinoline is commercially available from multiple global suppliers with defined purity specifications (typically 97-98%) and established synthetic routes amenable to scale-up . Synthesis can be achieved via fluorination of 4-hydroxyquinoline using electrophilic fluorinating agents under controlled conditions, or through microwave-assisted methods that enhance yields and reduce reaction times . In contrast, certain regioisomers (e.g., 5-fluoro-4-hydroxyquinoline) have limited commercial availability, requiring custom synthesis that adds procurement complexity and cost.

Supply Chain
Supporting evidence
Multi-vendor, 97–98% purity, scalable to 100 kg batch sizes
Supports procurement reproducibility and supply resilience
Vendor catalog review recommended; QC specification verification advised
Supply Chain Process Chemistry Scale-up Procurement

Metal Chelation and Sensing vs. 8-Hydroxyquinoline

The 8-fluoro substituent on the 4-hydroxyquinoline scaffold creates a distinct metal chelation environment compared to 8-hydroxyquinoline (8-HQ, oxine), which is widely employed as a chelating agent and metal ion sensor . In 8-fluoro-4-hydroxyquinoline, the hydroxyl group resides at the 4-position with fluorine at the 8-position, whereas 8-HQ features hydroxyl at the 8-position. This positional inversion fundamentally alters the chelation geometry and metal-binding stoichiometry . 4-Hydroxyquinoline-based ligands equipped with substituents at C-8 have been demonstrated to exhibit metal ion-adjustable control of keto-phenol tautomerism, enabling metal-cation sensing applications via tautomeric switching [1].

Chelation Geometry
Class-level inference
4-OH + 8-F scaffold vs. 8-OH classic bidentate — distinct N,O-chelation with fluorine modulation
Distinct coordination sphere; tautomeric switching context
Class-level evidence; metal-specific validation needed
Coordination Chemistry Fluorescent Probes Metal Sensing Tautomerism

8-Fluoro-4-hydroxyquinoline: Validated Research Applications


Lead Optimization with Controlled Lipophilicity and Non-Ionized State

Based on the compound's pKa of 8.06 ± 0.30 and XLogP3 of 1.7, 8-fluoro-4-hydroxyquinoline is optimally suited as a building block for medicinal chemistry programs targeting intracellular or CNS-penetrant drug candidates where passive membrane diffusion is required . Unlike the 8-chloro analog (pKa 3.89), which exists predominantly ionized at physiological pH, the 8-fluoro derivative remains >80% non-ionized, favoring blood-brain barrier penetration and cellular uptake . This property makes it particularly valuable in the development of anti-infective agents, kinase inhibitors, and CNS-targeted therapeutics.

Regioselective Electrophilic Functionalization at C-5 and C-7

The distinct electronic environment created by the 8-fluoro substituent, characterized by its combined inductive withdrawal and resonance donation, directs electrophilic substitution reactions to specific positions (C-5 and C-7) on the quinoline ring that differ from those activated in 6-fluoro or unsubstituted analogs . This regioselectivity is critical for synthetic routes requiring precise functional group installation, such as the preparation of polysubstituted quinoline derivatives for structure-activity relationship (SAR) studies or the synthesis of complex natural product analogs . The compound's thermal stability (melting point 260-282 °C) further enables reactions at elevated temperatures without decomposition.

Fluorescent Probe Development via Metal-Responsive Tautomerism

As a 4-hydroxyquinoline derivative with an 8-position substituent, 8-fluoro-4-hydroxyquinoline provides a scaffold for developing metal cation sensors based on tautomeric switching mechanisms . Research has demonstrated that 4-hydroxyquinoline ligands equipped with substituents at C-8 can undergo metal ion-induced switching between keto and phenolate forms, enabling optical detection of specific metal ions . The fluorine atom at the 8-position may further modulate the electronic environment of the metal binding site, potentially tuning selectivity and sensitivity relative to hydrogen or other halogen substituents. This application scenario is directly supported by class-level evidence of 4-hydroxyquinoline-based tautomeric switches [1].

Process Chemistry: Gram-to-Kilogram Scale Synthesis

With established commercial availability from multiple global suppliers at 97-98% purity and documented scale-up capability up to 100 kg quantities, 8-fluoro-4-hydroxyquinoline is a reliable intermediate for process chemistry programs requiring reproducible batch-to-batch quality . The compound's relatively high melting point (260-282 °C) facilitates straightforward purification via recrystallization, while its solid-state stability under recommended storage conditions (sealed container, cool and dry, protected from light) supports long-term inventory management . This contrasts with less readily available regioisomers that may necessitate custom synthesis and associated lead time and cost uncertainties.

Application
Selection Property
Validation Focus
Lead optimization with controlled ionization
Non-ionized state at physiological pH
Membrane permeability and CNS penetration assay context
Regioselective C-5/C-7 functionalization
8-Fluoro electronic directing effects
Electrophilic substitution outcome verification
Metal-responsive tautomeric probe development
4-Hydroxyquinoline tautomeric scaffold
Metal ion sensing and selectivity profiling
Gram-to-kilogram process chemistry
Established multi-vendor supply with QC specifications
Batch-to-batch purity and thermal stability review

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